

# Aspinonene: A Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: *Aspinonene*

Cat. No.: *B1181478*

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## Introduction

**Aspinonene** is a naturally occurring polyketide produced by the fungus *Aspergillus ochraceus*. As a secondary metabolite, it is part of a diverse family of compounds with potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Aspinonene**, including its spectroscopic data, and outlines its biosynthetic origins. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

## Chemical Structure and Identification

**Aspinonene** is classified as a pentaketide. Its chemical structure and key identifiers are summarized below.

Identifier	Value
IUPAC Name	(2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>4</sub>
Molecular Weight	188.22 g/mol <a href="#">[1]</a>
CAS Number	157676-96-5 <a href="#">[1]</a>
PubChem CID	44445586 <a href="#">[1]</a>
InChI Key	ZXCYAEKEHIEQHD-SVQZIREZSA-N <a href="#">[1]</a>
Canonical SMILES	<chem>C[C@H]1--INVALID-LINK-----INVALID-LINK--(/C=C/--INVALID-LINK--O)O</chem> <a href="#">[1]</a>

## Physical Properties

Currently, experimentally determined physical properties for **Aspinonene** are not widely available in the public domain. The following table summarizes computed physical property data, primarily sourced from PubChem.

Property	Value (Computed)	Source
XLogP3	-1.1	PubChem
Hydrogen Bond Donors	3	PubChem
Hydrogen Bond Acceptors	4	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	188.10485899	PubChem
Monoisotopic Mass	188.10485899	PubChem
Topological Polar Surface Area	73.2 Å <sup>2</sup>	PubChem
Heavy Atom Count	13	PubChem
Complexity	204	PubChem

## Chemical Properties

Information regarding the chemical reactivity and stability of **Aspinonene** is limited. As a molecule containing multiple hydroxyl groups, an epoxide, and a carbon-carbon double bond, it is expected to undergo reactions typical of these functional groups. The presence of stereocenters also suggests that its reactivity will be influenced by steric and electronic factors.

## Spectroscopic Data

The structural elucidation of **Aspinonene** was achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data as reported in the literature.

### $^1\text{H}$ NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
5.81	dd	15.5, 6.0	H-4
5.71	dd	15.5, 1.5	H-3
4.41	m	H-5	
3.70	d	11.5	H-1a
3.63	d	11.5	H-1b
3.03	dq	2.0, 5.5	H-8
2.81	d	2.0	H-7
1.30	d	5.5	H-9
1.28	d	6.5	H-6

### $^{13}\text{C}$ NMR Spectral Data

Chemical Shift (ppm)	Assignment
135.0	C-3
129.9	C-4
74.0	C-2
69.2	C-5
67.8	C-1
61.8	C-7
58.9	C-8
23.4	C-6
17.5	C-9

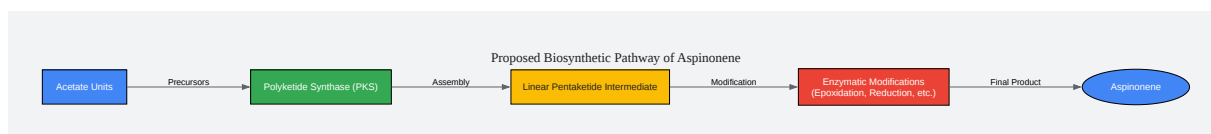
## Experimental Protocols

Detailed experimental protocols for the isolation and purification of **Aspinonene** are not extensively published. However, the general approach involves the cultivation of *Aspergillus ochraceus* in a suitable fermentation medium, followed by extraction of the culture broth and mycelium with organic solvents. Purification is typically achieved through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

The acquisition of NMR data would follow standard laboratory procedures for natural product samples, involving the dissolution of the purified compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_3\text{OD}$ ) and analysis using a high-field NMR spectrometer.

## Biosynthesis

**Aspinonene** is a polyketide, biosynthesized from acetate precursors via the polyketide synthase (PKS) pathway. Isotopic labeling studies have indicated that its biosynthesis is closely related to that of another metabolite, aspyrone. The proposed biosynthetic pathway involves the formation of a linear pentaketide intermediate, which then undergoes a series of enzymatic modifications, including epoxidation and reduction, to yield the final **Aspinonene** structure.



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Caption: Proposed biosynthetic pathway of **Aspinonene** from acetate precursors.

## Biological Activity

While many secondary metabolites from *Aspergillus* species exhibit a range of biological activities, specific and quantitative data on the bioactivity of **Aspinonene** are not yet widely reported in scientific literature. Further research is required to elucidate its potential pharmacological effects.

## Conclusion

**Aspinonene** is a structurally interesting pentaketide natural product with a defined stereochemistry. While its basic chemical and physical identifiers are known, and its spectroscopic signature has been characterized, there remains a significant opportunity for further research. Key areas for future investigation include the determination of its experimental physical properties, a thorough investigation of its chemical reactivity and stability, and a comprehensive evaluation of its biological activity. The elucidation of its biosynthetic pathway provides a foundation for potential synthetic and biosynthetic studies. This technical guide serves as a foundational document to aid researchers in these future explorations of **Aspinonene**.

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## References

- 1. Aspinonene | C<sub>9</sub>H<sub>16</sub>O<sub>4</sub> | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]

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